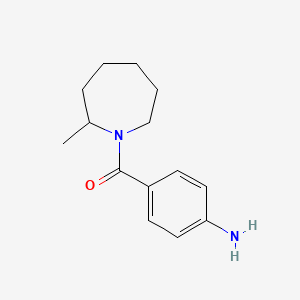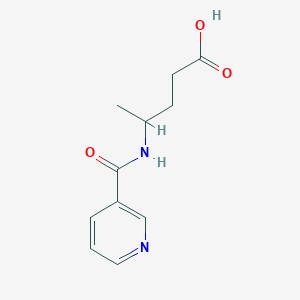![molecular formula C11H11NO5 B7578213 2-[(3-Methyl-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578213.png)
2-[(3-Methyl-4-nitrophenoxy)methyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Methyl-4-nitrophenoxy)methyl]prop-2-enoic acid is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
Applications De Recherche Scientifique
2-[(3-Methyl-4-nitrophenoxy)methyl]prop-2-enoic acid has been extensively studied for its potential applications in various fields. In medicine, it has been shown to exhibit anti-inflammatory and anti-cancer properties. In agriculture, it has been used as a herbicide to control the growth of weeds. In materials science, it has been used as a building block for the synthesis of various polymers and materials.
Mécanisme D'action
The mechanism of action of 2-[(3-Methyl-4-nitrophenoxy)methyl]prop-2-enoic acid varies depending on its application. In medicine, it has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. In agriculture, it acts as a photosystem II inhibitor, disrupting the photosynthetic process in weeds. In materials science, it acts as a monomer, forming covalent bonds with other monomers to create polymers.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(3-Methyl-4-nitrophenoxy)methyl]prop-2-enoic acid also vary depending on its application. In medicine, it has been shown to reduce inflammation and inhibit the growth of cancer cells. In agriculture, it has been shown to selectively target weeds without harming crops. In materials science, it has been used to create materials with unique properties such as high thermal stability and electrical conductivity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(3-Methyl-4-nitrophenoxy)methyl]prop-2-enoic acid in lab experiments include its high purity, high yield, and versatility in various applications. However, its limitations include its potential toxicity and the need for careful handling.
Orientations Futures
There are numerous future directions for the study of 2-[(3-Methyl-4-nitrophenoxy)methyl]prop-2-enoic acid. In medicine, it could be further studied for its potential as an anti-inflammatory and anti-cancer agent. In agriculture, it could be further developed as a selective herbicide with reduced environmental impact. In materials science, it could be used to create materials with even more unique properties such as self-healing and shape memory. Overall, the potential applications of this compound make it a promising area of research for years to come.
Méthodes De Synthèse
The synthesis of 2-[(3-Methyl-4-nitrophenoxy)methyl]prop-2-enoic acid involves the reaction of 3-methyl-4-nitrophenol with glycidyl methacrylate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the final compound. This synthesis method has been optimized to yield high purity and high yield of the compound.
Propriétés
IUPAC Name |
2-[(3-methyl-4-nitrophenoxy)methyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-7-5-9(3-4-10(7)12(15)16)17-6-8(2)11(13)14/h3-5H,2,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQCPMNWWWFOPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=C)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methyl-4-nitrophenoxy)methyl]prop-2-enoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]phenyl]prop-2-enoic acid](/img/structure/B7578141.png)

![[3-(aminomethyl)pyrrolidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B7578157.png)

![4-[(2,4,6-Trimethylphenyl)sulfonylamino]pentanoic acid](/img/structure/B7578173.png)
![4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid](/img/structure/B7578179.png)
![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine](/img/structure/B7578197.png)
![3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7578200.png)

![4-[(5-Phenyl-1,2-oxazole-3-carbonyl)amino]pentanoic acid](/img/structure/B7578204.png)
![4-[[2-[(3-Chlorophenyl)methylsulfanyl]acetyl]amino]pentanoic acid](/img/structure/B7578205.png)
![2-[(2-Methoxy-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578219.png)
![2-[(2,3-Dichlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578229.png)
![2-[[3-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid](/img/structure/B7578237.png)